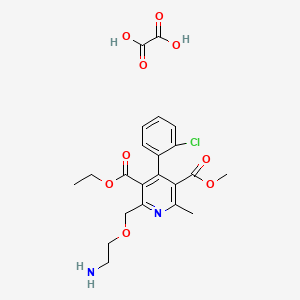

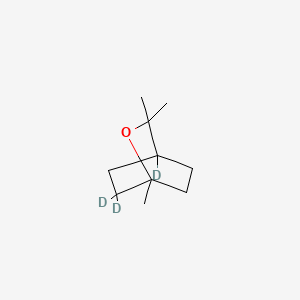

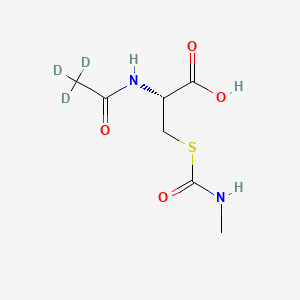

![molecular formula C11H16N2O4S B564341 (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid CAS No. 102512-09-4](/img/structure/B564341.png)

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid is a compound formed by the conjugation of dopamine with cysteine. It is a catecholamine derivative and is known for its role in various biochemical processes, particularly in the brain. This compound is of significant interest due to its involvement in neurodegenerative diseases such as Parkinson’s disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid can be synthesized through the autoxidation of dopamine in the presence of L-cysteine. The reaction typically occurs in a buffered aqueous solution at a physiological pH of 7.4. Iron (II/III) and manganese (II) can catalyze this autoxidation process, leading to the formation of this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid undergoes several types of chemical reactions, including:

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly involving its catechol and amino groups.

Common Reagents and Conditions:

Oxidation Reagents: Iron (II/III), manganese (II), and hydroxyl radicals (HO.) are commonly used to catalyze oxidation reactions.

Reaction Conditions: Reactions typically occur in buffered aqueous solutions at physiological pH (7.4).

Major Products:

Dihydrobenzothiazine Derivatives: Formed through the oxidation and cyclization of this compound.

Cysteinyl Thiyl Radicals: Generated during the oxidation process and can lead to the formation of novel disulfides and thioethers.

Aplicaciones Científicas De Investigación

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid has several scientific research applications, including:

Neurodegenerative Disease Research: It is studied for its role in the pathogenesis of Parkinson’s disease and other neurodegenerative disorders.

Biomarker Development: The compound is being investigated as a potential biomarker for early detection of Parkinson’s disease.

Oxidative Stress Studies: Researchers use this compound to study oxidative stress mechanisms and their impact on neuronal health.

Pharmacological Research: The compound’s interactions with various enzymes and receptors are explored to understand its pharmacological effects.

Mecanismo De Acción

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid exerts its effects primarily through oxidative stress mechanisms. It can generate reactive oxygen species (ROS) and other radicals, leading to cellular damage. The compound’s interaction with iron and cysteine plays a crucial role in its neurotoxic effects, particularly in dopaminergic neurons . The formation of dihydrobenzothiazine derivatives and other oxidative products contributes to its neurotoxicity .

Comparación Con Compuestos Similares

6-Hydroxydopamine: Another catecholamine derivative known for its neurotoxic effects and use in Parkinson’s disease research.

5-S-Cysteinyldopamine: A similar compound with a different positional isomerism, also involved in neurodegenerative processes.

Uniqueness: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid is unique due to its specific formation pathway and the distinct oxidative products it generates. Its role in neurodegenerative diseases and potential as a biomarker for early detection of Parkinson’s disease sets it apart from other similar compounds .

Propiedades

Número CAS |

102512-09-4 |

|---|---|

Fórmula molecular |

C11H16N2O4S |

Peso molecular |

272.319 |

Nombre IUPAC |

(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)9(15)4-10(6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1 |

Clave InChI |

KEQKFGDUAKUKMN-ZETCQYMHSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.